molecular formula C20H34 B1223011 Tigliane CAS No. 67707-87-3

Tigliane

Cat. No.: B1223011
CAS No.: 67707-87-3
M. Wt: 274.5 g/mol
InChI Key: CGVXVPQJMYMMIH-HKDZDBKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tigliane is a flagship member of a structurally unique class of diterpenoids characterized by a complex 5/7/6/3 (A/B/C/D) fused tetracyclic ring system . These compounds are recognized for their potent biological activities and their value as pharmacological tools, primarily through their interaction with Protein Kinase C (PKC) isoforms . This mechanism underpins a wide spectrum of research applications, including the study of cell signaling pathways, tumor promotion, and immune response modulation . Beyond their classical role as tumor promoters like TPA (12-O-tetradecanoylphorbol-13-acetate), this compound derivatives show significant therapeutic potential. Notably, several tiglianes exhibit potent anti-HIV activity by inhibiting HIV-1 infection in MT-4 lymphocytes at nanomolar concentrations . Non-tumor-promoting derivatives such as prostratin are of significant interest for their ability to activate latent viral reservoirs . Research also highlights promising anti-inflammatory properties, with certain tiglianes demonstrating marked inhibitory effects on nitric oxide (NO) production in LPS-induced RAW264.7 macrophage cells . Furthermore, some this compound glycosides have been investigated as potential multidrug-resistance (MDR) reversers by inhibiting P-glycoprotein (P-gp) . The bioactivity of this compound diterpenoids is highly dependent on their structural features, including the stereochemistry of the A/B ring junction and the position and nature of ester functionalities . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. REFERENCES These statements are based on information from scientific literature and are provided for informational purposes only.

Properties

CAS No.

67707-87-3

Molecular Formula

C20H34

Molecular Weight

274.5 g/mol

IUPAC Name

(1R,2R,4R,6S,8S,10R,11S,13R,15R)-4,8,12,12,15-pentamethyltetracyclo[8.5.0.02,6.011,13]pentadecane

InChI

InChI=1S/C20H34/c1-11-6-14-7-12(2)9-16-18(15(14)8-11)13(3)10-17-19(16)20(17,4)5/h11-19H,6-10H2,1-5H3/t11-,12+,13-,14+,15-,16-,17-,18-,19+/m1/s1

InChI Key

CGVXVPQJMYMMIH-HKDZDBKOSA-N

SMILES

CC1CC2CC(CC3C(C2C1)C(CC4C3C4(C)C)C)C

Isomeric SMILES

C[C@@H]1C[C@H]2C[C@@H](C[C@@H]3[C@@H]([C@@H]2C1)[C@@H](C[C@@H]4[C@H]3C4(C)C)C)C

Canonical SMILES

CC1CC2CC(CC3C(C2C1)C(CC4C3C4(C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tiglianes are closely related to daphnane, ingenane, and lathyrane diterpenoids, sharing a common biosynthetic origin from casbene (a cyclized geranylgeranyl pyrophosphate derivative) . Below is a detailed comparison:

Table 1: Structural and Functional Differences Between Tiglianes and Related Diterpenoids

Feature Tigliane Daphnane Ingenane Lathyrane
Core Skeleton 5/7/6/3 fused rings with cyclopropane 5/7/6 fused rings with orthoester 6/6/6/3 fused rings 6/10/6 fused macrocyclic rings
Key Functional Groups α,β-unsaturated ketone (A-ring) Isopropenyl group or orthoester Epoxide or ester substituents Macrocyclic ester or hydroxyl groups
Biosynthesis Derived from casbene via lathyrane Derived from this compound via ring opening Derived from this compound via rearrangement Direct cyclization from casbene
Biological Activities Anti-HIV, PKC activation, senolytic Neurotoxic, anti-inflammatory Irritant, antitumor Cytotoxic, immunomodulatory
Representative Example Phorbol 13-acetate (IC50: 0.0023 μM) Daphnetoxin (LD50: 0.1 mg/kg in mice) Ingenol 3-angelate (FDA-approved for cancer) Lathyrol (IC50: 2.8 μM vs. HeLa cells)
References

Key Research Findings on Tiglianes vs. Analogues

Anti-HIV Activity

  • Tiglianes: Compounds like crotignoids L–Q from Reutealis trisperma exhibit potent anti-HIV activity (IC50: 0.0023–4.03 μM) via PKC-dependent mechanisms . Wikstroemia-derived tiglianes show even higher potency (IC50: 0.18–12.8 nM) .
  • Daphnanes: Limited anti-HIV activity reported; instead, they exhibit neurotoxicity (e.g., daphnetoxin) .
  • Ingenanes: No significant anti-HIV activity; primarily used in topical anticancer therapies (e.g., ingenol mebutate) .

Senolytic and Cytotoxic Effects

  • Tiglianes : A this compound analogue from Limacia scandens selectively eliminates senescent cells by inhibiting SA-β-gal and SASP factors .
  • Lathyranes: Lathyrol derivatives show moderate cytotoxicity (IC50: ~10 μM) but lack senolytic specificity .

Preparation Methods

Solvent Extraction and Partitioning

Tiglianes are typically isolated from plants of the Euphorbiaceae and Thymelaeaceae families. Dried plant material is extracted with polar solvents such as methanol or ethanol, followed by liquid-liquid partitioning into low-polarity solvents (e.g., ethyl acetate, dichloromethane) to concentrate diterpenoids. For example, Croton tiglium L. seeds yield 10–13% crude oil via methanol extraction, with tiglianes constituting up to 6% of the oil. Challenges include co-extraction of fatty acids and acylglycerols, which are removed using ion-exchange resins or basic chromatography.

Chromatographic Purification

Silica gel and octadecyl silica (ODS) column chromatography are employed for preliminary fractionation. Final purification often requires reversed-phase preparative HPLC with acetonitrile/water gradients, achieving >95% purity for compounds like phorbol. Recycling HPLC is critical for separating structural isomers, such as 12- O-acyl vs. 13- O-acyl tiglianes.

Table 1: Isolation Yields of Representative Tiglianes

CompoundSourceYield (mg/kg)Purity (%)
PhorbolCroton tiglium oil50–8098
Tigilanol tiglateFontainea picrosperma8–1295
12-Deoxythis compoundThymelaea hirsuta15–2597

Total Synthesis of this compound Skeletons

Retrosynthetic Approaches

Modern syntheses leverage modular strategies to construct the 5/7/6/3 tetracyclic core. Baran’s 19-step synthesis of phorbol uses a two-phase terpene synthesis, while Inoue’s route employs radical cyclization for B-ring formation. Key intermediates include ABC-tricycle 9 (15 steps) and carvone-derived fragments.

Key Synthetic Transformations

  • Shapiro Reaction : Links PMDS-protected fragments to establish the C13–C14 bond.

  • Tamao–Fleming Oxidation : Converts silicon-protected alcohols to ketones, critical for D-ring cyclopropane formation.

  • 7-Endo Radical Cyclization : Builds the B-ring with high stereocontrol.

Table 2: Comparative Analysis of Total Syntheses

StrategyStarting MaterialStepsOverall Yield (%)Key Reaction
Baran (2016)Geraniol190.8Radical cyclization
Inoue (2024)(+)-Carvone201.2Shapiro coupling
Unified (2021)Achiral fragments16–200.5–1.0Asymmetric Diels–Alder

Functionalization of the this compound Core

Site-Selective Acylation

Phorbol’s C12, C13, and C20 hydroxyl groups undergo regioselective acylation. Propargyl chloroformate introduces acyl groups at C12 with >90% selectivity, while enzymatic catalysis (e.g., Candida antarctica lipase) favors C13 acylation.

Oxidation and Rearrangement

  • C9 Hydroxylation : Achieved via Sharpless asymmetric dihydroxylation (80% ee).

  • D-Ring Contraction : Flaschenträger rearrangement under acidic conditions converts cyclopropanol to cyclopentanone.

Analytical Characterization

Mass Spectrometry

ESI–MS/MS fragmentation patterns distinguish tiglianes from daphnanes. Tiglianes exhibit product ions at m/z 200–400 from retro-Diels–Alder (RDA) cleavage, while daphnanes show C3H4O loss.

NMR Spectroscopy

Key NMR signals for phorbol derivatives:

  • ¹H NMR : δ 5.68 (H-6, d, J = 10 Hz), δ 1.32 (H-20, s).

  • ¹³C NMR : δ 210.5 (C-3 ketone), δ 75.3 (C-4 hydroxyl) .

Q & A

Q. Q. What protocols ensure ethical compliance in in vivo studies of this compound toxicity?

  • Methodological Answer : Follow ARRIVE guidelines for animal studies: justify sample size via power analysis, use randomization/blinding, and report attrition. Include humane endpoints (e.g., tumor size limits). Share raw data in repositories like Figshare to enhance transparency .

Q. How can researchers enhance the reproducibility of this compound-related studies for peer review?

  • Methodological Answer : Publish detailed supplementary materials (synthetic protocols, NMR spectra). Use FAIR data principles (Findable, Accessible, Interoperable, Reusable). Adopt checklists (e.g., NIH preclinical guidelines) and report negative results to reduce publication bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tigliane
Reactant of Route 2
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